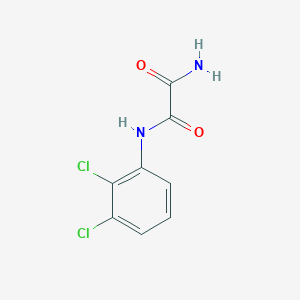

N-(2,3-dichlorophenyl)ethanediamide

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including nucleophilic substitution, ortho lithiation, electrophilic substitution, and reactions with metals to form complexes. For instance, bisferrocenyl diamines and their derivatives have been prepared using chiral templates and various substitution reactions, demonstrating the complexity and versatility of synthetic strategies in this chemical domain (Song et al., 1999).

Molecular Structure Analysis

X-ray crystallography and other structural determination techniques have been extensively used to elucidate the molecular structures of similar compounds. These studies reveal detailed information on the geometry, bond lengths, angles, and overall molecular conformation, which are critical for understanding the chemical behavior and reactivity of these compounds. For example, N,N′-bis(2-acetylphenyl)ethanediamide has been reported in multiple polymorphs, showcasing the importance of molecular structure in determining the physical properties of the compound (Brewer et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to N-(2,3-dichlorophenyl)ethanediamide often result in the formation of complexes with metals, demonstrating the compound's ability to act as a ligand. These reactions can significantly alter the electronic and structural properties of the compound, affecting its reactivity, stability, and potential applications. Studies on rhenium(I) complexes provide insights into the types of chemical reactions and the resulting properties of these complexes (Dehghanpour et al., 2010).

Scientific Research Applications

Environmental Remediation and Water Treatment

- Removal of Toxic Pollutants from Wastewater: One study investigated the removal of 2,4-dichlorophenol, a highly toxic pollutant, from wastewater using immobilized horseradish peroxidase on ethanediamine-modified beads. This approach showed about 90% removal efficiency, demonstrating the potential of N-(2,3-dichlorophenyl)ethanediamide derivatives in treating contaminated water by enhancing the activity of biocatalysts in removing hazardous substances (Wang et al., 2015).

Surface Modification for Enhanced Material Properties

- Improvement in Sulfidization Flotation of Minerals: Research on the surface modification of malachite with ethanediamine, to improve its flotation behavior in mineral processing, revealed that such modifications can significantly enhance the recovery rates of valuable minerals from ores. This suggests the utility of N-(2,3-dichlorophenyl)ethanediamide related compounds in the field of mineral processing and recovery (Feng, Zhao, & Wen, 2018).

properties

IUPAC Name |

N'-(2,3-dichlorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-4-2-1-3-5(6(4)10)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMASMSRNDUBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5404627 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)

![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)

![{2-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4582110.png)

![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)

![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)

![N-propyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4582124.png)

![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4582128.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)

![methyl 2-[({2-[(2-fluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4582135.png)

![3-{[(2-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4582139.png)

![2-fluoro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4582148.png)

![N-{3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4582155.png)

![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)